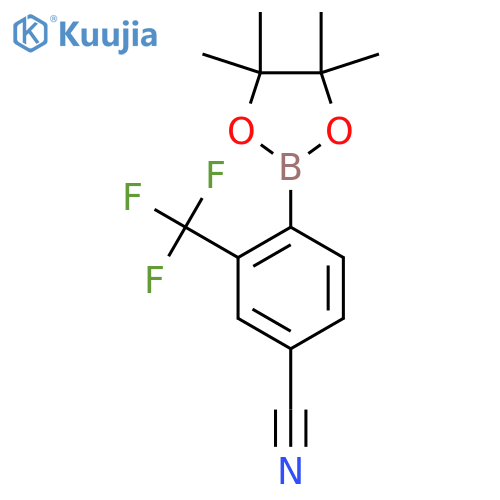Cas no 1449475-41-5 (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzonitrile)

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzonitrile 化学的及び物理的性質
名前と識別子
-
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzonitrile
- AT27067
- Z2049758166
- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzonitrile
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(t rifluoromethyl)benzonitrile
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzonitrile
-
- インチ: 1S/C14H15BF3NO2/c1-12(2)13(3,4)21-15(20-12)11-6-5-9(8-19)7-10(11)14(16,17)18/h5-7H,1-4H3
- InChIKey: ARMLMKVJFGMKQM-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C#N)C=CC=1B1OC(C)(C)C(C)(C)O1)(F)F
計算された属性
- 精确分子量: 297.1147934 g/mol
- 同位素质量: 297.1147934 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 21
- 回転可能化学結合数: 1
- 複雑さ: 439
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.2
- 分子量: 297.08
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzonitrile Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-12599237-0.1g |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzonitrile |
1449475-41-5 | 95% | 0.1g |
$376.0 | 2023-07-10 | |
| Enamine | EN300-12599237-0.25g |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzonitrile |
1449475-41-5 | 95% | 0.25g |
$538.0 | 2023-07-10 | |
| Enamine | EN300-12599237-5.0g |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzonitrile |
1449475-41-5 | 95% | 5.0g |
$3147.0 | 2023-07-10 | |
| Aaron | AR0291OG-5g |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzonitrile |
1449475-41-5 | 95% | 5g |
$4353.00 | 2025-02-17 | |
| Aaron | AR0291OG-100mg |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzonitrile |
1449475-41-5 | 95% | 100mg |
$542.00 | 2025-02-17 | |
| Aaron | AR0291OG-10g |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzonitrile |
1449475-41-5 | 95% | 10g |
$6443.00 | 2023-12-16 | |
| Aaron | AR0291OG-500mg |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzonitrile |
1449475-41-5 | 95% | 500mg |
$1190.00 | 2025-02-17 | |
| Aaron | AR0291OG-1g |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzonitrile |
1449475-41-5 | 95% | 1g |
$1519.00 | 2025-02-17 | |
| Enamine | EN300-12599237-500mg |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzonitrile |
1449475-41-5 | 95.0% | 500mg |
$847.0 | 2023-10-02 | |
| Enamine | EN300-12599237-0.05g |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzonitrile |
1449475-41-5 | 95% | 0.05g |
$252.0 | 2023-07-10 |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzonitrile 関連文献
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
10. Cadmium metavanadate mixed oxide nanorods for the chemiresistive detection of methane molecules†Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzonitrileに関する追加情報
Comprehensive Overview of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzonitrile (CAS No. 1449475-41-5)
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzonitrile (CAS No. 1449475-41-5) is a highly specialized boronic ester derivative that has garnered significant attention in the field of organic synthesis and medicinal chemistry. This compound, often referred to as a pinacol boronic ester, is a critical intermediate in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds. The presence of the trifluoromethyl group and the benzonitrile moiety enhances its reactivity and versatility, making it a valuable tool for researchers in pharmaceuticals, agrochemicals, and materials science.
The unique structural features of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzonitrile contribute to its broad applicability. The dioxaborolane ring provides stability under various reaction conditions, while the trifluoromethyl group introduces electron-withdrawing properties, which are highly sought after in the design of bioactive molecules. This compound is particularly relevant in the development of fluorinated pharmaceuticals, a growing trend in drug discovery due to the enhanced metabolic stability and bioavailability imparted by fluorine atoms.
In recent years, the demand for boronic acid derivatives like 1449475-41-5 has surged, driven by their pivotal role in targeted drug delivery and cancer therapeutics. Researchers are increasingly exploring the potential of this compound in the synthesis of kinase inhibitors and proteolysis-targeting chimeras (PROTACs), which are at the forefront of modern medicinal chemistry. Its compatibility with green chemistry principles, such as low toxicity and minimal environmental impact, further underscores its appeal in sustainable research practices.
From a technical perspective, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzonitrile exhibits excellent solubility in common organic solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF), facilitating its use in high-throughput screening and combinatorial chemistry. Its stability under ambient conditions makes it a reliable reagent for long-term storage and transportation, addressing a key concern for industrial-scale applications.
The compound's relevance extends beyond pharmaceuticals into the realm of advanced materials. For instance, it is being investigated for its potential in organic light-emitting diodes (OLEDs) and polymeric sensors, where the trifluoromethyl group can modulate electronic properties. This dual utility in both life sciences and materials science highlights its interdisciplinary importance, making it a subject of intense research and development.
In summary, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzonitrile (CAS No. 1449475-41-5) stands out as a multifaceted compound with far-reaching applications. Its role in Suzuki-Miyaura coupling, combined with its potential in drug discovery and material science, positions it as a cornerstone of modern chemical research. As the scientific community continues to explore its capabilities, this compound is poised to play an even greater role in shaping the future of innovation.
1449475-41-5 (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzonitrile) Related Products
- 1783749-25-6(4-(azetidin-3-yl)methyl-2-bromophenol)
- 1795499-96-5(ethyl 2-(propan-2-yl)oxane-3-carboxylate)
- 1804849-08-8(Ethyl 4-bromomethyl-2-cyano-5-ethylbenzoate)
- 895244-96-9(2-Chloro-N-(cyclohexylmethyl)-N-methylacetamide)
- 2377610-28-9(4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester)
- 1391469-99-0(rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride)
- 2138041-25-3(6-(cyclohexylamino)-2-(trifluoromethyl)pyridine-3-carboxylic acid)
- 66754-13-0(D-Trimannuronic acid)
- 2023433-79-4(5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde)
- 2171271-24-0((2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methoxypropanoic acid)




